Cobalt(2+);4-[10,15,20-tris(4-aminophenyl)porphyrin-22,24-diid-5-yl]aniline
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Overview
Description
This compound is part of a broader class of metalloporphyrins, which are known for their diverse applications in catalysis, medicine, and materials science.
Mechanism of Action
Target of Action
The primary target of the compound, also known as Cobalt(2+);4-[10,15,20-tris(4-aminophenyl)porphyrin-22,24-diid-5-yl]aniline, is the catalytic degradation of dyes . This compound, a porphyrin-based complex with cobalt at the center, has been synthesized and used in the degradation of methylene blue (MB) and crystal violet (CV) dyes .
Mode of Action
The compound interacts with its targets through a catalytic process. It has been shown to be effective in the decolorization of dyes in the presence of H2O2 . The compound’s electrochemical behaviors were examined using cyclic voltammetry (CV), and its dielectric properties were investigated as a function of temperature and frequency .
Biochemical Pathways
The compound affects the biochemical pathway involved in the degradation of dyes. It acts as a catalyst in this process, accelerating the breakdown of the dye molecules . The exact biochemical pathways and their downstream effects are still under investigation.
Pharmacokinetics
Kinetic experiments were studied by stirring a series of flasks enclosing a solution of methylene blue with the compound . More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.
Result of Action
The result of the compound’s action is the degradation of dyes. The compound has been shown to be effective in the decolorization of methylene blue (MB) and crystal violet (CV) dyes . This suggests that the compound could potentially be used in applications where dye degradation is required.
Action Environment
The action of the compound can be influenced by environmental factors. For instance, the temperature and frequency can affect the compound’s dielectric properties . Additionally, the presence of H2O2 is necessary for the compound to effectively degrade dyes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cobalt(2+);4-[10,15,20-tris(4-aminophenyl)porphyrin-22,24-diid-5-yl]aniline typically involves the condensation reaction between 5,10,15,20-tetrakis(4-aminophenyl)porphyrin and cobalt salts. The reaction is carried out under reflux conditions with the addition of triethylamine and p-chloranil as oxidizing agents . The process requires careful control of temperature and pH to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors to maintain consistent reaction conditions and ensure high yield and purity of the product. The use of continuous flow reactors can also enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Cobalt(2+);4-[10,15,20-tris(4-aminophenyl)porphyrin-22,24-diid-5-yl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cobalt(III) complexes.
Reduction: It can be reduced back to cobalt(II) under appropriate conditions.
Substitution: The porphyrin ring allows for substitution reactions, where different ligands can replace the existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like p-chloranil and reducing agents such as sodium borohydride. The reactions are typically carried out in organic solvents like dichloromethane or acetonitrile under controlled temperatures .
Major Products
The major products formed from these reactions include various cobalt(III) and cobalt(II) complexes, depending on the reaction conditions and reagents used .
Scientific Research Applications
Cobalt(2+);4-[10,15,20-tris(4-aminophenyl)porphyrin-22,24-diid-5-yl]aniline has numerous applications in scientific research:
Catalysis: It is used as a catalyst in organic synthesis, particularly in oxidation and coupling reactions.
Electrocatalysis: The compound is employed in the electrocatalytic reduction of carbon dioxide, making it valuable for environmental applications.
Medicine: Metalloporphyrins like CoTPP-An are explored for their potential in photodynamic therapy for cancer treatment.
Materials Science: The compound is used in the development of advanced materials, including sensors and photovoltaic devices.
Comparison with Similar Compounds
Similar Compounds
Cobalt(2+);2-[10,15,20-tris(2-aminophenyl)porphyrin-22,23-diid-5-yl]aniline: Another cobalt porphyrin complex with similar catalytic properties.
Cobalt(2+);5,10,15,20-tetrakis(4-methoxyphenyl)porphyrin: Known for its applications in dye degradation and photodynamic therapy.
Uniqueness
Cobalt(2+);4-[10,15,20-tris(4-aminophenyl)porphyrin-22,24-diid-5-yl]aniline is unique due to its specific structure, which provides a high degree of stability and reactivity. The presence of amino groups enhances its ability to form stable complexes with various substrates, making it a versatile catalyst in different chemical reactions.
Properties
IUPAC Name |
cobalt(2+);4-[10,15,20-tris(4-aminophenyl)porphyrin-22,24-diid-5-yl]aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H32N8.Co/c45-29-9-1-25(2-10-29)41-33-17-19-35(49-33)42(26-3-11-30(46)12-4-26)37-21-23-39(51-37)44(28-7-15-32(48)16-8-28)40-24-22-38(52-40)43(36-20-18-34(41)50-36)27-5-13-31(47)14-6-27;/h1-24H,45-48H2;/q-2;+2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKDNQHGERDVCPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=C(C=C7)N)C8=CC=C(C=C8)N)C=C4)C9=CC=C(C=C9)N)[N-]3)N.[Co+2] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H32CoN8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
731.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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